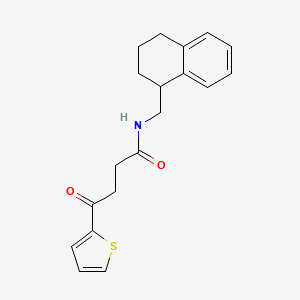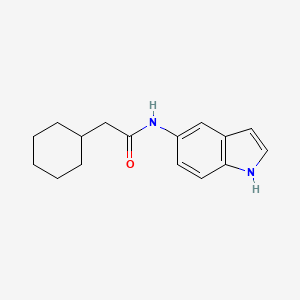
N-(cyclobutylmethyl)-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclobutylmethyl)-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide, commonly known as CR8, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. CR8 belongs to the class of isoquinoline compounds and is known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
Mechanism of Action
CR8 inhibits N-(cyclobutylmethyl)-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide by binding to the ATP binding site of the enzyme. This compound are responsible for the phosphorylation of several proteins involved in cell cycle regulation, and inhibition of this compound prevents the progression of the cell cycle. CR8 has been shown to be highly selective for this compound and does not affect other kinases.
Biochemical and Physiological Effects
CR8 has been shown to have several biochemical and physiological effects. In cancer cells, CR8 inhibits cell proliferation and induces apoptosis. In addition, CR8 has been shown to reduce the expression of several genes involved in cancer development. In neurological disorders, CR8 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. CR8 has also been shown to reduce the production of pro-inflammatory cytokines in macrophages.
Advantages and Limitations for Lab Experiments
CR8 has several advantages for lab experiments. It is a highly selective inhibitor of N-(cyclobutylmethyl)-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide and does not affect other kinases. CR8 has also been shown to have low toxicity and can be easily synthesized. However, CR8 has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain experiments. In addition, the synthesis of CR8 is a complex process that requires expertise in organic chemistry.
Future Directions
Several future directions for the study of CR8 are possible. One direction is to study the potential therapeutic applications of CR8 in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to study the effects of CR8 in combination with other drugs for cancer treatment. In addition, the development of more potent and selective CDK inhibitors is an area of active research, and CR8 can serve as a starting point for the development of new inhibitors.
Conclusion
In conclusion, CR8 is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. CR8 inhibits N-(cyclobutylmethyl)-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide, which play a crucial role in cell cycle regulation, and has been extensively studied for its potential applications in cancer treatment, neurological disorders, and inflammation. CR8 has several advantages for lab experiments, but also has some limitations. Several future directions for the study of CR8 are possible, and it can serve as a starting point for the development of new CDK inhibitors.
Synthesis Methods
CR8 can be synthesized using a multistep process involving the reaction of 2,3-dihydroisoquinolin-1(2H)-one with cyclobutanecarboxylic acid and subsequent reduction of the resulting ester with lithium aluminum hydride. The final product is obtained after the reaction of the intermediate with N-methyl-3-aminopropylamine. The synthesis of CR8 is a complex process and requires expertise in organic chemistry.
Scientific Research Applications
CR8 has been extensively studied for its potential therapeutic applications in cancer treatment. N-(cyclobutylmethyl)-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide are known to play a crucial role in the regulation of the cell cycle, and their dysregulation is often associated with cancer development. CR8 has been shown to inhibit this compound, thereby preventing the proliferation of cancer cells. In addition to cancer, CR8 has also been studied for its potential applications in neurological disorders and inflammation.
properties
IUPAC Name |
N-(cyclobutylmethyl)-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-18(10-11-5-4-6-11)16(20)14-9-12-7-2-3-8-13(12)15(19)17-14/h2-3,7-9,11H,4-6,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKGTPVBGHZAAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCC1)C(=O)C2=CC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dimethyl-1-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]piperidin-3-amine](/img/structure/B7562659.png)


![1-[(4-Fluorophenyl)methyl]-3-phenylpyrazole](/img/structure/B7562678.png)


![N-[(2-chlorophenyl)methyl]piperidin-3-amine](/img/structure/B7562691.png)
![(2,5-Dimethylfuran-3-yl)-[3-(methoxymethyl)piperidin-1-yl]methanone](/img/structure/B7562712.png)
![N-[3-(cyclopropylmethoxy)propyl]-3-methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7562724.png)
![2-[4-(1-Hydroxyethyl)piperidin-1-yl]-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B7562741.png)

![N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7562754.png)
![N-methyl-4-[[methyl-[(2-phenylphenyl)methyl]amino]methyl]benzamide](/img/structure/B7562762.png)